(3-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid
Overview
Description
(3-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid: is an organoboron compound that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki–Miyaura coupling reaction. This compound is characterized by the presence of an ethoxycarbonyl group, a fluorine atom, and a boronic acid moiety attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-(ethoxycarbonyl)-5-fluorophenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) under inert conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: (3-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Esterification: The boronic acid can react with alcohols to form boronic esters, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene or ethanol), and inert atmosphere.
Oxidation: Oxidizing agents like hydrogen peroxide or sodium perborate.
Esterification: Alcohols and acid catalysts.
Major Products:
Suzuki–Miyaura Coupling: Biaryl or substituted alkenes.
Oxidation: Phenols.
Esterification: Boronic esters.
Scientific Research Applications
Chemistry: (3-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid is widely used in the synthesis of complex organic molecules through Suzuki–Miyaura coupling reactions. It serves as a key building block in the construction of biaryl compounds, which are important in pharmaceuticals and materials science .
Biology and Medicine: In biological research, boronic acids are used as enzyme inhibitors and in the development of sensors for detecting carbohydrates and other biomolecules.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its ability to form stable carbon-carbon bonds makes it essential in the manufacture of high-performance materials .
Mechanism of Action
The mechanism of action of (3-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-palladium bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the final biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the ethoxycarbonyl and fluorine substituents, making it less versatile in certain reactions.
(3-(Ethoxycarbonyl)phenyl)boronic Acid: Similar structure but lacks the fluorine atom, which can influence reactivity and selectivity in reactions.
(5-Fluorophenyl)boronic Acid: Lacks the ethoxycarbonyl group, affecting its solubility and reactivity.
Uniqueness: (3-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid is unique due to the presence of both the ethoxycarbonyl and fluorine substituents. These groups enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
(3-ethoxycarbonyl-5-fluorophenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BFO4/c1-2-15-9(12)6-3-7(10(13)14)5-8(11)4-6/h3-5,13-14H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLWJMNBGUVWFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)C(=O)OCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BFO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70660115 | |
Record name | [3-(Ethoxycarbonyl)-5-fluorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70660115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871329-85-0 | |
Record name | Benzoic acid, 3-borono-5-fluoro-, 1-ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=871329-85-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-(Ethoxycarbonyl)-5-fluorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70660115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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